
4-(Heptyloxy)phenyl 4-cyanobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Heptyloxy)phenyl 4-cyanobenzoate is an organic compound with the molecular formula C21H23NO3. It is a derivative of benzoic acid and is characterized by the presence of a heptyloxy group attached to a phenyl ring, which is further connected to a cyanobenzoate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Heptyloxy)phenyl 4-cyanobenzoate typically involves the esterification of 4-cyanobenzoic acid with 4-(heptyloxy)phenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
4-(Heptyloxy)phenyl 4-cyanobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyanobenzoate group to other functional groups.
Substitution: The heptyloxy group can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium alkoxides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of alkoxy-substituted phenyl cyanobenzoates .
Aplicaciones Científicas De Investigación
4-(Heptyloxy)phenyl 4-cyanobenzoate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(Heptyloxy)phenyl 4-cyanobenzoate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exhibit anti-inflammatory activity by repressing the MAPK/NF-κB signaling pathways in certain models. This suggests its potential role in modulating inflammatory responses and its application in treating conditions like Alzheimer’s disease .
Comparación Con Compuestos Similares
Similar Compounds
4-(Heptyloxy)phenol: This compound is structurally similar but lacks the cyanobenzoate group.
Phenyl 4-cyanobenzoate: This compound is similar but does not have the heptyloxy group.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
58087-05-1 |
|---|---|
Fórmula molecular |
C21H23NO3 |
Peso molecular |
337.4 g/mol |
Nombre IUPAC |
(4-heptoxyphenyl) 4-cyanobenzoate |
InChI |
InChI=1S/C21H23NO3/c1-2-3-4-5-6-15-24-19-11-13-20(14-12-19)25-21(23)18-9-7-17(16-22)8-10-18/h7-14H,2-6,15H2,1H3 |
Clave InChI |
BFZKPGRRFVQJQC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Chloromethyl)-6-cyclopropyl-6-azaspiro[3.4]octane](/img/structure/B13947847.png)

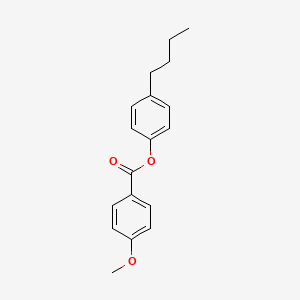



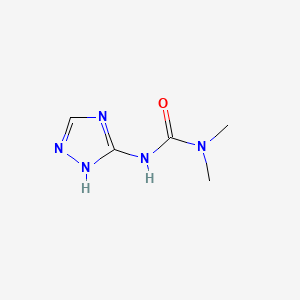
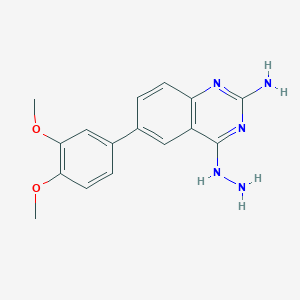
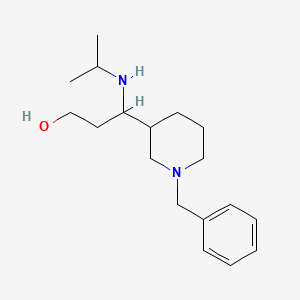
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-3-(ethylamino)propan-1-ol](/img/structure/B13947895.png)
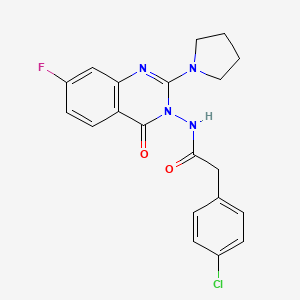
![5-Chloro-2-[(2-methyl-3-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13947899.png)

